Cas no 83-53-4 (1,4-Dibromonaphthalene)

1,4-Dibromonaphthalene structure
1,4-Dibromonaphthalene structure
1,4-Dibromonaphthalene
83-53-4
C10H6Br2
285.962641239166
MFCD00041823
34298
66521

1,4-Dibromonaphthalene Properties

Names and Identifiers

    • 1,4-Dibromonaphthalene
    • 1,4-Dibromonaphthalene Solution
    • Naphthalene, 1,4-dibromo-
    • 1,4-dibromonapthalene
    • 1.4-dibromonaphthalene
    • 1,4-dibromo-naphthalen
    • AMOT0930
    • STR06577
    • SY001779
    • AM20060932
    • D2359
    • ST50405525
    • 083D534
    • CCG-40615
    • CS-M3249
    • MFCD00041823
    • 83-53-4
    • EINECS 201-484-8
    • SB66502
    • 1,4-dibromnaphthalen
    • SR-01000630744-1
    • FT-0631382
    • FT-0654917
    • SCHEMBL198796
    • EN300-178936
    • AKOS015835329
    • 1,4-dibromo-naphthalene
    • C10H6Br2
    • InChI=1/C10H6Br2/c11-9-5-6-10(12)8-4-2-1-3-7(8)9/h1-6
    • DTXSID6058893
    • W-104140
    • 1,4-Dibromonaphthalene (ACI)
    • NS00038259
    • DB-010837
    • DTXCID1048332
    • +Expand
    • MFCD00041823
    • IBGUDZMIAZLJNY-UHFFFAOYSA-N
    • 1S/C10H6Br2/c11-9-5-6-10(12)8-4-2-1-3-7(8)9/h1-6H
    • BrC1C2C(=CC=CC=2)C(Br)=CC=1

Computed Properties

  • 283.88400
  • 0
  • 0
  • 0
  • 283.884
  • 12
  • 140
  • 0
  • 0
  • 0
  • 0
  • 0
  • 1
  • 4.8
  • nothing
  • 0
  • 0

Experimental Properties

  • 4.36480
  • 0.00000
  • 1.6000 (estimate)
  • 288.1°C (rough estimate)
  • 81.0 to 84.0 deg-C
  • 181.4℃
  • Uncertain.
  • Uncertain
  • 1.8199 (estimate)

1,4-Dibromonaphthalene Security Information

1,4-Dibromonaphthalene Customs Data

  • 2921450090
  • China Customs Code:

    2903999090

    Overview:

    2903999090 Other aromatic halogenated derivatives. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:5.5% general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2903999090 halogenated derivatives of aromatic hydrocarbons VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:5.5% General tariff:30.0%

1,4-Dibromonaphthalene Price

Enterprise No. Product Name Cas No. Purity Specification Price Update Time Inquiry
1PlusChem
1P00333F-1g
1,4-Dibromonaphthalene
83-53-4 98%
1g
$4.00 2024-04-21
A2B Chem LLC
AB43179-1g
1,4-Dibromonaphthalene
83-53-4 98%
1g
$4.00 2024-04-19
abcr
AB268228-25 g
1,4-Dibromonaphthalene, cont. ca 10% 2,3-Dibromonaphthalene; .
83-53-4
25g
€62.50 2023-04-26
Alichem
A219000776-250mg
1,4-Dibromonaphthalene
83-53-4 98%
250mg
$666.40 2023-09-01
Ambeed
A104918-1g
1,4-Dibromonaphthalene
83-53-4 98%
1g
$5.0 2024-07-24
Apollo Scientific
OR30594-5g
1,4-Dibromonaphthalene
83-53-4 98%
5g
£15.00 2024-08-03
Enamine
EN300-178936-0.05g
1,4-dibromonaphthalene
83-53-4 95%
0.05g
$19.0 2023-09-19
eNovation Chemicals LLC
D780924-100g
1,4-Dibromonaphthalene
83-53-4 98%
100g
$145 2022-09-05
Key Organics Ltd
STR06577-1MG
1,4-Dibromonaphthalene
83-53-4 >95%
1mg
£37.00 2023-09-09
TRC
D425425-1g
1,4-Dibromonaphthalene
83-53-4
1g
$81.00 2023-05-18

1,4-Dibromonaphthalene Synthesis

Synthetic Circuit 1

Reaction Conditions
1.1 Reagents: Bromine Catalysts: 1-Butyl-3-methylimidazolium bromide Solvents: Water ;  40 min, 70 °C
Reference
An environment-friendly method for synthesis of 1,4-dibromonaphthalene in aqueous solution of ionic liquids
Zhao, Xinhua; et al, Catalysis Communications, 2008, 9(13), 2179-2182

Synthetic Circuit 2

Reaction Conditions
1.1 Reagents: Bromine Solvents: Dichloromethane ;  -30 °C
Reference
Polybrominated methoxy- and hydroxynaphthalenes
Berkil Akar, Kiymet; et al, Turkish Journal of Chemistry, 2016, 40(2), 332-346

Synthetic Circuit 3

Reaction Conditions
1.1 Reagents: Bromine Solvents: Dichloromethane ;  -30 °C
Reference
Functionalization of naphthalene: a novel synthetic route to brominated naphthoquinones
Cakmak, Osman; et al, ARKIVOC (Gainesville, 2012, (7), 274-281

Synthetic Circuit 4

Reaction Conditions
1.1 Reagents: Potassium tert-butoxide Solvents: Tetrahydrofuran
1.2 Solvents: Water
1.3 Solvents: Diethyl ether
Reference
Bromination of tetralin. Short and efficient synthesis of 1,4-dibromonaphthalene
Cakmak, Osman; et al, Collection of Czechoslovak Chemical Communications, 2000, 65(11), 1791-1804

Synthetic Circuit 5

Reaction Conditions
1.1 Reagents: Bromine Solvents: Dichloromethane ;  -30 °C; 48 h, -30 °C; -30 °C → 0 °C
1.2 Reagents: Sodium bisulfite Solvents: Water ;  cooled
Reference
Scalable Synthesis of N,N'-Di(2,3-dihydroxy-propyl)-1,4-naphthalenedipropanamide and Its 1,4-Endoperoxide as a Singlet Oxygen-Releasing Molecule
Gemki, Michael ; et al, Organic Process Research & Development, 2021, 25(12), 2747-2753

Synthetic Circuit 6

Reaction Conditions
1.1 Reagents: Carbon tetrabromide ,  (Phenylmethoxy)[4-(trifluoromethyl)benzoyl]azanyl 2,2-dimethylpropanoate Solvents: Acetonitrile ;  5 min, rt; 10 h, rt
1.2 Reagents: Sodium bicarbonate Solvents: Water ;  rt
Reference
Direct Deaminative Functionalization
Dherange, Balu D. ; et al, Journal of the American Chemical Society, 2023, 145(1), 17-24

Synthetic Circuit 7

Reaction Conditions
1.1 Reagents: Bromotrichloromethane ,  Benzoyl(phenylmethoxy)azanyl 2,2-dimethylpropanoate Solvents: Acetonitrile ;  2 - 3 h, rt; 12 h, rt
Reference
Deaminative bromination, chlorination, and iodination of primary amines
Xue, Jiang-Hao; et al, iScience, 2023, 26(3),

Synthetic Circuit 8

Reaction Conditions
1.1 Reagents: Bromine
Reference
Bromination of Decalin and Its Derivatives. 9. High Temperature Bromination
Dastan, Arif; et al, Journal of Organic Chemistry, 1997, 62(12), 4018-4022

Synthetic Circuit 9

Reaction Conditions
1.1 Reagents: Bromine Solvents: Carbon tetrachloride
2.1 Reagents: Potassium tert-butoxide Solvents: Tetrahydrofuran
2.2 Solvents: Water
2.3 Solvents: Diethyl ether
Reference
Bromination of tetralin. Short and efficient synthesis of 1,4-dibromonaphthalene
Cakmak, Osman; et al, Collection of Czechoslovak Chemical Communications, 2000, 65(11), 1791-1804

Synthetic Circuit 10

Reaction Conditions
1.1 Reagents: Bromine Catalysts: Synclyst 13 Solvents: Dichloromethane ;  45 min, 25 °C; 6 h, 25 °C
Reference
Effects of structured solids on regioselectivity of dibromination of naphthalene
Smith, Keith ; et al, Catalysts, 2021, 11(5),

Synthetic Circuit 11

Reaction Conditions
1.1 Reagents: Bromine Solvents: Dichloromethane
Reference
Selective bromination of 1-bromonaphthalene: efficient synthesis of bromonaphthalene derivatives
Cakmak, Osman; et al, Tetrahedron, 2002, 58(28), 5603-5609

Synthetic Circuit 12

Reaction Conditions
1.1 Reagents: Bromine
2.1 Reagents: Bromine
Reference
Bromination of naphthalene and derivatives: high temperature bromination. XI
Dastan, Arif; et al, Tetrahedron, 1999, 55(44), 12853-12864

Synthetic Circuit 13

Reaction Conditions
1.1 Reagents: Bromine Solvents: Dichloromethane ;  45 min, 25 °C
Reference
Effects of structured solids on regioselectivity of dibromination of naphthalene
Smith, Keith ; et al, Catalysts, 2021, 11(5),

Synthetic Circuit 14

Reaction Conditions
1.1 Reagents: Alumina ,  Copper bromide (CuBr2) Solvents: Chlorobenzene
Reference
Selective halogenation of aromatic hydrocarbons with alumina-supported copper(II) halides
Kodomari, Mitsuo; et al, Journal of Organic Chemistry, 1988, 53(9), 2093-4

Synthetic Circuit 15

Reaction Conditions
1.1 Reagents: Lead tetraacetate ,  Magnesium oxide ,  Lithium bromide
Reference
Solid-state reaction of a lead tetraacetate-metal halide system with naphthalene under mechanical activation
Nikishin, G. I.; et al, Russian Chemical Bulletin (Translation of Izvestiya Akademii Nauk, 1998, 47(7), 1353-1355

Synthetic Circuit 16

Reaction Conditions
1.1 Reagents: Bromine Solvents: Dichloromethane
Reference
Selective bromination of 1-bromonaphthalene: efficient synthesis of bromonaphthalene derivatives
Cakmak, Osman; et al, Tetrahedron, 2002, 58(28), 5603-5609

Synthetic Circuit 17

Reaction Conditions
1.1 Reagents: Bromine
Reference
Bromination of naphthalene and derivatives: high temperature bromination. XI
Dastan, Arif; et al, Tetrahedron, 1999, 55(44), 12853-12864

Synthetic Circuit 18

Reaction Conditions
Reference
Bromination of naphthalene and derivatives: high temperature bromination. XI
Dastan, Arif; et al, Tetrahedron, 1999, 55(44), 12853-12864

Synthetic Circuit 19

Reaction Conditions
1.1 Reagents: Tripotassium phosphate ,  Tetrabutylammonium tribromide Solvents: Acetonitrile ;  16 h, 100 °C
Reference
Transition-metal-free decarboxylative bromination of aromatic carboxylic acids
Quibell, Jacob M.; et al, Chemical Science, 2018, 9(15), 3860-3865

Synthetic Circuit 20

Reaction Conditions
1.1 Reagents: Bromine
2.1 -
Reference
Bromination of naphthalene and derivatives: high temperature bromination. XI
Dastan, Arif; et al, Tetrahedron, 1999, 55(44), 12853-12864

1,4-Dibromonaphthalene Raw materials

1,4-Dibromonaphthalene Preparation Products

1,4-Dibromonaphthalene Suppliers

Hubei Jiutian Bio-medical Technology Co., Ltd.
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